1-hydroxy-2,2,4-trimethyl-3-pentanone

Catalog No.
S9031379
CAS No.
15904-30-0
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
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1-hydroxy-2,2,4-trimethyl-3-pentanone

CAS Number

15904-30-0

Product Name

1-hydroxy-2,2,4-trimethyl-3-pentanone

IUPAC Name

1-hydroxy-2,2,4-trimethylpentan-3-one

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-6(2)7(10)8(3,4)5-9/h6,9H,5H2,1-4H3

InChI Key

PYSAJDICZJMKGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)CO

IUPAC Nomenclature and Structural Elucidation

The systematic name 1-hydroxy-2,2,4-trimethyl-3-pentanone derives from IUPAC rules prioritizing the longest carbon chain containing the ketone group. The root "pentan-3-one" specifies a five-carbon chain with a ketone at position 3. Substituents include a hydroxyl group at position 1 and methyl groups at positions 2, 2, and 4, yielding the fully substituted structure. Alternative names, such as 2,4,4-trimethyl-5-hydroxy-3-pentanone and 1-hydroxy-2,4,4-trimethyl-3-pentanone, reflect slight variations in numbering but describe the same connectivity.

The SMILES notation CC(C)C(=O)C(C)(C)CO and InChI key PYSAJDICZJMKGG-UHFFFAOYSA-N provide unambiguous representations of its branched topology. The molecule features a quaternary carbon at position 2 and a tertiary alcohol at position 1, creating steric hindrance that influences reactivity (Fig. 1).

Table 1: Molecular Properties of 1-Hydroxy-2,2,4-Trimethyl-3-Pentanone

PropertyValueSource
CAS No.15904-30-0
Molecular Formula$$ \text{C}8\text{H}{16}\text{O}_2 $$
Molar Mass144.21 g/mol
Boiling PointNot reported
DensityNot reported
SMILESCC(C)C(=O)C(C)(C)CO

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

144.115029749 g/mol

Monoisotopic Mass

144.115029749 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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